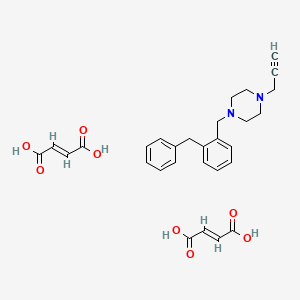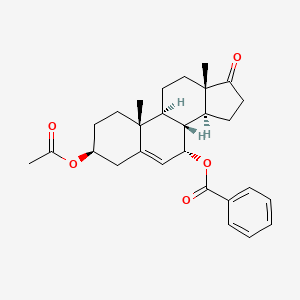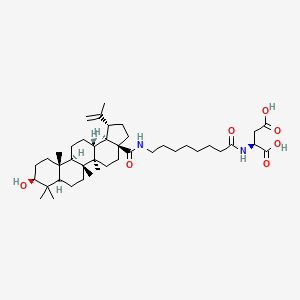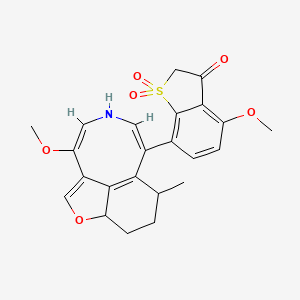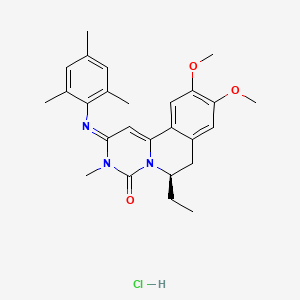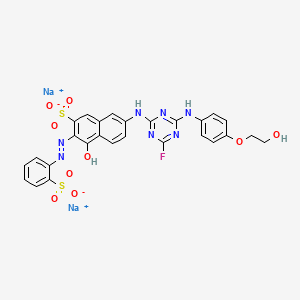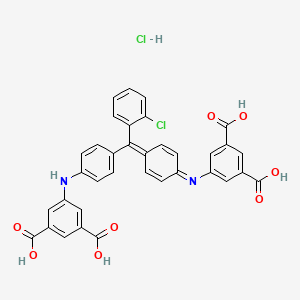
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-((4-((2-chlorophényl)(4-((3,5-dicarboxyphényl)amino)phényl)méthylène)cyclohexa-2,5-diène-1-ylidène)amino)isophtalique monochlorhydrate est un composé organique complexe connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence de plusieurs cycles aromatiques, de groupes d'acide carboxylique et d'un groupe chlorophényle, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 5-((4-((2-chlorophényl)(4-((3,5-dicarboxyphényl)amino)phényl)méthylène)cyclohexa-2,5-diène-1-ylidène)amino)isophtalique monochlorhydrate implique plusieurs étapes, notamment la formation de composés intermédiaires et leurs réactions ultérieures. Le processus commence généralement par la préparation du dérivé chlorophényle, suivie de l'introduction des groupes dicarboxyphényle et aminophényle. L'étape finale implique la formation de la structure cyclohexa-2,5-diène-1-ylidène et sa réaction ultérieure avec l'acide isophtalique pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprend l'utilisation de techniques avancées telles que les réacteurs à flux continu, les systèmes de synthèse automatisés et le criblage à haut débit pour identifier les voies de réaction les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-((4-((2-chlorophényl)(4-((3,5-dicarboxyphényl)amino)phényl)méthylène)cyclohexa-2,5-diène-1-ylidène)amino)isophtalique monochlorhydrate subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction: Les réactions de réduction peuvent conduire à la formation de dérivés d'hydroquinone.
Substitution: Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et l'utilisation de solvants tels que l'éthanol ou le dichlorométhane.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés quinoniques et d'hydroquinone, qui peuvent être modifiés davantage pour obtenir des composés ayant des propriétés et des applications spécifiques.
Applications de la recherche scientifique
L'acide 5-((4-((2-chlorophényl)(4-((3,5-dicarboxyphényl)amino)phényl)méthylène)cyclohexa-2,5-diène-1-ylidène)amino)isophtalique monochlorhydrate a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules organiques complexes.
Biologie: Enquête sur son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine: Exploration de ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie: Utilisé dans le développement de matériaux avancés dotés de propriétés chimiques et physiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-((4-((2-chlorophényl)(4-((3,5-dicarboxyphényl)amino)phényl)méthylène)cyclohexa-2,5-diène-1-ylidène)amino)isophtalique monochlorhydrate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux protéines et aux enzymes, modulant leur activité et affectant divers processus cellulaires. Cela comprend l'inhibition d'enzymes spécifiques impliquées dans l'inflammation et la progression du cancer, conduisant à ses effets thérapeutiques potentiels.
Applications De Recherche Scientifique
5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 5-((4-((2-Chlorophenyl)(4-((3,5-dicarboxyphenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)isophthalic acid monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. This includes the inhibition of specific enzymes involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés 2-chlorophényle: Composés avec des groupes chlorophényle similaires mais des substituants différents.
Dérivés dicarboxyphényle: Composés avec des groupes dicarboxyphényle similaires mais des cycles aromatiques différents.
Dérivés aminophényle: Composés avec des groupes aminophényle similaires mais des groupes fonctionnels différents.
Unicité
L'unicité de l'acide 5-((4-((2-chlorophényl)(4-((3,5-dicarboxyphényl)amino)phényl)méthylène)cyclohexa-2,5-diène-1-ylidène)amino)isophtalique monochlorhydrate réside dans sa structure complexe, qui combine plusieurs cycles aromatiques, des groupes d'acide carboxylique et un groupe chlorophényle. Cette combinaison unique de groupes fonctionnels et d'éléments structurels confère au composé ses propriétés chimiques et biologiques distinctes, ce qui en fait un sujet d'étude précieux dans divers domaines scientifiques.
Propriétés
Numéro CAS |
94166-42-4 |
|---|---|
Formule moléculaire |
C35H24Cl2N2O8 |
Poids moléculaire |
671.5 g/mol |
Nom IUPAC |
5-[4-[(2-chlorophenyl)-[4-(3,5-dicarboxyphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzene-1,3-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C35H23ClN2O8.ClH/c36-30-4-2-1-3-29(30)31(19-5-9-25(10-6-19)37-27-15-21(32(39)40)13-22(16-27)33(41)42)20-7-11-26(12-8-20)38-28-17-23(34(43)44)14-24(18-28)35(45)46;/h1-18,37H,(H,39,40)(H,41,42)(H,43,44)(H,45,46);1H |
Clé InChI |
KXFMNVQVDOVUBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=C2C=CC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


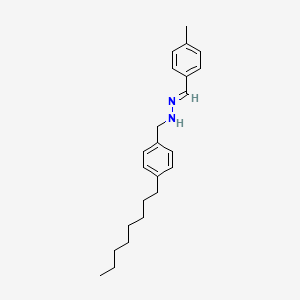
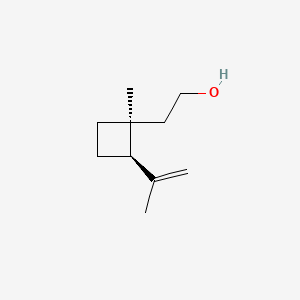
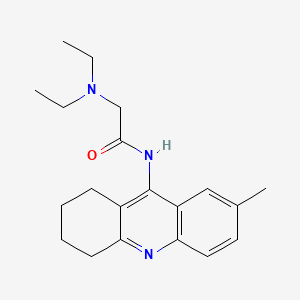

![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
